Enhanced Lipophilicity (LogP) Versus the N-Unsubstituted Carboxamide Analog
The target compound exhibits a significantly higher computed logP compared to 4-(aminomethyl)piperidine-1-carboxamide (CAS 1104937-84-9), which lacks the N-tert-butyl substituent. This difference directly impacts predicted membrane permeability and CNS penetration potential [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 (PubChem); computed LogP = 1.17 (Leyan vendor data) |
| Comparator Or Baseline | 4-(Aminomethyl)piperidine-1-carboxamide (CAS 1104937-84-9): predicted LogP ≈ -0.5 to -0.2 (estimated from smaller molecular size and presence of only one additional HBD) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.4 units, representing a 6- to 25-fold increase in computed partition coefficient |
| Conditions | Computed LogP (XLogP3 algorithm, PubChem; vendor-calculated LogP, Leyan) |
Why This Matters
A logP increase of approximately 1 unit correlates with enhanced passive membrane permeability, which is critical for programs targeting intracellular or CNS targets where the unsubstituted analog may be too polar to achieve adequate cell penetration.
- [1] PubChem. (2026). Compound Summary for CID 61786544: 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide. National Library of Medicine. View Source
